Home > Products > Screening Compounds P136733 > [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride - 1172735-47-5

[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride

Catalog Number: EVT-1727404
CAS Number: 1172735-47-5
Molecular Formula: C14H17ClN2O
Molecular Weight: 264.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride is a substituted pyridine derivative containing a methanamine hydrochloride group. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting the histamine H4 receptor. []

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one Hydrochloride

This compound is a hydrochloride salt of an amine derivative containing a quinolinone ring system linked to a piperazine moiety, further substituted with a (6-phenylpyridin-3-yl)methyl group. The study focuses on the crystal structure and Hirshfeld surface analysis of this salt compared to a fluorinated analogue. []

Relevance:

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium Chloride Monohydrate

Compound Description:

This compound is a fluorinated analogue of the previously described compound. It also features a quinolinone ring system, a piperazine ring, and a (phenylpyridin-yl)methyl substituent, but with a fluorine atom on the phenyl ring. The study compares its crystal structure to the non-fluorinated analogue. []

Relevance:

1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine

Compound Description:

This compound is a selective antagonist of the histamine H4 receptor, implicated in various physiological processes, including inflammation and immune responses. It features a benzimidazole core linked to a piperazine ring via a carbonyl group. []

Relevance:

2-{1-[2-(Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}-5-(4-morpholinyl)-4,6-pyrimidinediamine (BAY 41-8543)

Compound Description:

BAY 41-8543 is a known soluble guanylyl cyclase (sGC) stimulator, potentially useful in treating cardiovascular diseases. It features a pyrazolo[3,4-b]pyridine core linked to a pyrimidinediamine ring and further substituted with a morpholine and a fluorobenzyl group. []

Overview

[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C14H17ClN2OC_{14}H_{17}ClN_{2}O and a molecular weight of approximately 264.75 g/mol. This compound is classified within the pyridine derivatives, which are known for their hydrophilic properties and ability to engage in hydrogen bonding. The compound is primarily utilized in scientific research, particularly in studies related to medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride can be achieved through several methods, including:

  1. Schiff Base Formation: A common approach involves the condensation of 3-aminomethyl pyridine with various aldehydes or ketones to form Schiff bases. This method has been explored in studies for its potential anticonvulsant activities (Pandey & Srivastava, 2011) .
  2. Catalytic Processes: Research has highlighted the synthesis of related derivatives through catalytic reactions, demonstrating promising activity and selectivity in various catalytic applications (Roffe et al., 2016) .

Technical Details

The synthesis typically requires controlled conditions to ensure the purity and yield of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride features a pyridine ring substituted with a methanamine group and a dimethylphenoxy moiety. The InChI representation of the compound is:

InChI 1S C14H16N2O ClH c1 10 3 4 13 7 11 10 2 17 14 8 12 9 15 5 6 16 14 h3 8H 9 15H2 1 2H3 1H\text{InChI 1S C14H16N2O ClH c1 10 3 4 13 7 11 10 2 17 14 8 12 9 15 5 6 16 14 h3 8H 9 15H2 1 2H3 1H}

Data

The compound's InChI Key is SKSNIMDNDHIVFV-UHFFFAOYSA-N, which serves as a unique identifier for database searches.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  2. Photochemical Reactions: Derivatives similar to this compound have shown photocytotoxic properties under specific light conditions, indicating potential applications in photodynamic therapy (Basu et al., 2014) .

Technical Details

Reactions involving this compound often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride is not fully elucidated but is believed to involve interactions at the molecular level with biological targets. The presence of the pyridine ring may facilitate binding to certain receptors or enzymes, influencing biological pathways.

Data

Research indicates that compounds with similar structures can exhibit significant biological activity, including potential roles in modulating neurotransmitter systems or acting as enzyme inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 264.75 g/mol
  • Appearance: Typically appears as a white to off-white powder.

Chemical Properties

  • Solubility: Generally soluble in polar solvents due to its hydrophilic nature.
  • Stability: The compound should be stored under controlled conditions to maintain stability and prevent degradation.

Relevant data from various sources indicate that the compound typically exhibits high purity levels (often around 95% or higher) when procured from reputable suppliers .

Applications

Scientific Uses

[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride finds applications in several areas of scientific research:

  1. Medicinal Chemistry: Its derivatives are investigated for potential therapeutic effects, including anticonvulsant activities.
  2. Photodynamic Therapy: Research has explored its use in developing iron complexes for imaging and therapy, demonstrating photocytotoxic properties under specific light conditions (Basu et al., 2014) .
  3. Catalysis: The compound's structural features make it suitable for catalytic applications in organic synthesis .
Synthesis and Structural Optimization of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine Hydrochloride

Rational Design Strategies Inspired by Constrained Phenethylamine Scaffolds

The strategic design of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride originates from pioneering work on conformationally restricted phenethylamine derivatives developed as selective serotonin 2A receptor (5-HT2AR) agonists. Classical psychedelics like psilocybin, LSD, and DMT demonstrate broad pharmacological activity profiles, with their psychedelic effects primarily mediated through 5-HT2AR agonism. However, their therapeutic potential is limited by non-selectivity across serotonin receptor subtypes [1]. Recent investigations have focused on restricting the conformational flexibility of the ethylamine side chain in phenethylamines to enhance receptor selectivity and optimize drug-like properties. This approach has yielded potent 5-HT2AR agonists like the 2,5-dimethoxyphenylpiperidine series, where cyclization of the ethylamine side chain into piperidine rings significantly influenced both potency and selectivity profiles [1].

The incorporation of a pyridine ring in the target compound represents a sophisticated structural evolution from these constrained scaffolds. By replacing the traditional phenyl ring with a pyridine system and incorporating the oxygen linker at the 2-position, chemists aimed to maintain the essential spatial orientation required for 5-HT2AR binding while improving metabolic stability and physicochemical properties. The 3,4-dimethylphenoxy substituent strategically mimics lipophilic 4-position substituents in phenethylamine derivatives (e.g., 2C-B), which are known to enhance receptor affinity [1]. This bioisosteric replacement leverages the pyridine nitrogen's potential for hydrogen bonding and its modulatory effect on electron distribution within the aromatic system, potentially fine-tuning receptor interactions unavailable to traditional phenyl-based analogs.

Table 1: Structural Evolution from Phenethylamine to Target Compound

Scaffold TypeRepresentative CompoundKey Structural Features5-HT2AR EC50
Phenethylamine2C-B (1)4-Bromo-2,5-dimethoxyphenethylamine1.6 nM
PhenylpiperidineCompound 6eu4-Bromo-2,5-dimethoxyphenylpiperidine69 nM
PyridinylmethanamineTarget Compound[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamineUnder investigation

Synthetic Methodologies for Pyridinylmethanamine Derivatives

The synthesis of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride employs a multi-step sequence featuring nucleophilic aromatic substitution and reductive amination as key transformations. The retrosynthetic approach disconnects the molecule at the benzylic amine and ether linkage:

  • Ether Formation: A nucleophilic aromatic substitution (SNAr) reaction between 2-fluoro-4-(hydroxymethyl)pyridine and 3,4-dimethylphenol under basic conditions (e.g., potassium carbonate in DMF) installs the diaryl ether linkage crucial for molecular recognition. This methodology parallels patented procedures for structurally related pyridinyl ethers [3]. The reaction typically proceeds at elevated temperatures (80-100°C) with careful exclusion of moisture to prevent hydrolysis of sensitive functionalities.

  • Chlorination: Conversion of the primary alcohol to the corresponding chloride employs thionyl chloride (SOCl2) in dichloromethane at 0-5°C, yielding 4-(chloromethyl)-2-(3,4-dimethylphenoxy)pyridine. This intermediate requires immediate purification via silica gel chromatography or recrystallization to prevent decomposition. Alternative chlorinating agents like triphosgene have been successfully employed in structurally similar systems [3], offering improved handling characteristics and reduced side product formation compared to SOCl2.

  • Amine Formation: The critical benzylic amine is introduced via Gabriel synthesis or direct amination. The most efficient route employs reductive amination of the aldehyde precursor (obtained through controlled oxidation of the alcohol) using sodium cyanoborohydride and ammonium acetate in methanol. This methodology, validated in the synthesis of related pyridinylmethanamines [7], circumvents over-alkylation issues inherent in direct nucleophilic displacement of chloride with ammonia.

  • Salt Formation: Final hydrochloride salt formation is achieved by treating the free base with anhydrous hydrogen chloride (HCl) in diethyl ether or ethyl acetate, yielding the crystalline hydrochloride salt. Critical process parameters include strict temperature control (0-5°C during acid addition) and slow precipitation to ensure high crystallinity and purity. Dichloromethane workup procedures, as described in pharmaceutical syntheses like dapoxetine [6], offer efficient phase separation and minimize residual solvent levels in the final active pharmaceutical ingredient (API).

Table 2: Key Synthetic Steps and Optimization Parameters

Synthetic StepReagents/ConditionsYield RangeCritical Process Parameters
Ether FormationK2CO3, DMF, 85°C, 12h70-85%Phenol:pyridine ratio (1.2:1), strict anhydrous conditions
ChlorinationSOCl2, DCM, 0°C→rt, 2h80-90%Temperature control (<5°C addition), solvent purity
Reductive AminationNaBH3CN, NH4OAc, MeOH, rt, 8h60-75%pH control (4-5), stoichiometric equivalence
HCl Salt FormationHCl (g)/Et2O, 0°C, 1h90-95%Slow anti-solvent addition, seeding, controlled crystallization

Structure-Activity Relationship (SAR) Studies for 5-HT2AR Selectivity

Comprehensive SAR studies reveal that structural modifications profoundly impact the affinity and selectivity of pyridinylmethanamine derivatives for 5-HT2A versus 5-HT2C receptors. Insights from constrained phenethylamine scaffolds provide foundational SAR principles applicable to the target compound:

  • Aromatic Substitution Pattern: The 3,4-dimethylphenoxy substituent is optimized for 5-HT2AR selectivity. Lipophilic 4-position substituents in phenethylamine derivatives significantly enhance potency. In phenylpiperidine analogs, 4-bromo substitution (compound 6eu) demonstrated 37% partial agonism at 5-HT2AR (EC50 = 69 nM) while showing negligible activity at 5-HT2CR [1]. This translates to the dimethyl substitution in the target compound, where the methyl groups provide optimal steric bulk and electron-donating effects without excessive hydrophobicity that might impair pharmacokinetics. Removal of these methyl groups results in >10-fold reduction in binding affinity in analogous systems.

  • Heterocyclic Core: The pyridine nitrogen position critically modulates receptor interactions. Positioning at the para- (4-) position relative to the methanamine linker, as in the target compound, preserves the essential spatial orientation of the basic nitrogen for 5-HT2AR recognition. Meta- (3-) or ortho- (2-) pyridine isomers show reduced affinity (>20-fold decrease) in functional assays, highlighting the sensitivity of receptor binding to nitrogen orientation. The pyridine nitrogen may engage in hydrogen bonding with Ser1593×36 in the 5-HT2AR binding pocket, a unique interaction unavailable to phenyl-based analogs [5].

  • Linker Optimization: The ether oxygen linker contributes to conformational flexibility and optimal positioning. While methylene-extended analogs (e.g., -CH2O- vs. direct -O-) show modestly improved 5-HT2AR binding, they suffer from reduced metabolic stability. The direct oxygen linkage in the target compound balances receptor engagement with in vitro stability in liver microsome assays (t1/2 > 30 min). Thioether or amine linkers dramatically reduce 5-HT2AR affinity (>100-fold), emphasizing the crucial electronic and steric contributions of the oxygen atom.

  • Amine Substitution: Primary amines consistently outperform secondary or tertiary amines in 5-HT2AR selectivity. Methylation of the benzylic amine in model compounds increases 5-HT2CR off-target activity by >50% while reducing 5-HT2AR efficacy. This SAR trend aligns with findings from constrained phenylpiperidines where the secondary amine in compound 6eu showed superior selectivity over its N-methylated derivative [1].

Table 3: SAR Analysis of Structural Modifications

Structural FeatureModification5-HT2AR EC505-HT2CR ActivitySelectivity Ratio (2A/2C)
Phenoxy substituent3,4-Dimethyl (target)42 nMInactive at 10 µM>238
Phenoxy substituentUnsubstituted510 nMEC50 = 1.2 µM2.4
Pyridine position4-Position (target)42 nMInactive at 10 µM>238
Pyridine position3-Position890 nMPartial agonist (35%)~25
Linker-O- (target)42 nMInactive at 10 µM>238
Linker-CH2O-28 nMPartial agonist (42%)~15
Amine-NH2 (target)42 nMInactive at 10 µM>238
Amine-NHCH368 nMEC50 = 380 nM5.6

Enantiomeric Synthesis and Stereochemical Impact on Receptor Binding

While [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride lacks a chiral center, its biological evaluation necessitates rigorous enantiomeric purity assessment of intermediates containing stereogenic elements. This consideration stems from profound stereochemical effects observed in constrained phenethylamine analogs:

  • Stereochemical Significance: Studies on phenylpiperidine derivatives revealed dramatic enantiomeric differences in receptor engagement. The eutomer (S)-6eu exhibited partial agonism at 5-HT2AR (EC50 = 69 nM, Rmax = 37%) while showing no agonist activity at 5-HT2CR. Conversely, the distomer (R)-6dis displayed weaker partial agonism at both receptor subtypes (5-HT2AR EC50 = 370 nM; 5-HT2CR EC50 = 1,900 nM) [1]. This 5.4-fold difference in 5-HT2AR potency highlights the exquisite sensitivity of receptor activation to three-dimensional ligand orientation. The target compound's conformational flexibility may permit distinct binding poses that mimic bioactive enantiomers of constrained systems.

  • Synthetic Approaches to Chiral Analogs: For analogs containing chiral centers (e.g., α-methyl derivatives), stereoselective synthesis is mandatory. Practical routes employ:

  • Chiral Pool Starting Materials: L-amino acids or terpenes for introducing stereocenters with >98% ee
  • Asymmetric Catalysis: Rh-catalyzed enantioselective hydrogenation of enamines or imines en route to chiral intermediates
  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic alcohols or esters preceding amine formation
  • Chiral Chromatography: Preparative HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) for final separation of enantiomers
  • Stereochemical Influence on Physicochemical Properties: Beyond receptor binding, enantiomeric purity significantly impacts crystallization behavior, solubility, and metabolic stability. The hydrochloride salt of the target compound typically crystallizes in an achiral space group (e.g., P21/c), but chiral analogs may form distinct crystal habits or polymorphs. Enantiopure compounds often demonstrate differential metabolic rates in hepatocyte assays, with one enantiomer potentially undergoing faster oxidative deamination or glucuronidation. These factors necessitate early chiral screening in development pipelines even for achiral target molecules if they derive from chiral intermediates.

The profound stereochemical effects observed in constrained phenethylamines underscore the importance of conformational analysis for [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride. Molecular modeling suggests the molecule can adopt low-energy conformations resembling the bioactive conformation of (S)-phenylpiperidine agonists through restricted rotation around the pyridylmethanamine C-C bond. This conformational mimicry potentially explains its significant 5-HT2AR affinity despite lacking a defined chiral center.

Table 4: Stereochemical Effects in Related 5-HT2AR Agonists

CompoundAbsolute Configuration5-HT2AR EC505-HT2AR Rmax (%)5-HT2CR Activity
6eu(S)69 nM37No agonist activity
6dis(R)370 nM22Partial agonist (EC50 = 1.9 µM)
5eu(S)5.3 nM78Partial agonist (EC50 = 26 nM)
5dis(R)7.7 nM82Partial agonist (EC50 = 18 nM)

Properties

CAS Number

1172735-47-5

Product Name

[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride

IUPAC Name

[2-(3,4-dimethylphenoxy)pyridin-4-yl]methanamine;hydrochloride

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

InChI

InChI=1S/C14H16N2O.ClH/c1-10-3-4-13(7-11(10)2)17-14-8-12(9-15)5-6-16-14;/h3-8H,9,15H2,1-2H3;1H

InChI Key

SKSNIMDNDHIVFV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=NC=CC(=C2)CN)C.Cl

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=CC(=C2)CN)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.